An In-depth Technical Guide to the Formation Mechanism of Pseudoerythromycin A Enol Ether
An In-depth Technical Guide to the Formation Mechanism of Pseudoerythromycin A Enol Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the formation mechanism of pseudoerythromycin A enol ether, a significant degradation product and synthetic intermediate of erythromycin (B1671065) A. This document details the underlying chemical transformations, provides experimental protocols for its synthesis, presents quantitative data, and illustrates key pathways through chemical diagrams.
Introduction
Pseudoerythromycin A enol ether is a structurally intriguing rearrangement product of the macrolide antibiotic erythromycin A. Its formation involves a complex intramolecular cascade, leading to a contracted 11-membered macrolide ring from the original 14-membered lactone.[1] This transformation is of significant interest in the fields of medicinal chemistry and drug development, as it represents a key degradation pathway for erythromycin A under neutral to weakly alkaline conditions and serves as a precursor in the synthesis of novel macrolide derivatives. Understanding the mechanism of its formation is crucial for the stability studies of erythromycin-based therapeutics and for the strategic design of new antibiotic entities.
Reaction Mechanism and Signaling Pathway
The formation of pseudoerythromycin A enol ether from erythromycin A proceeds through a base-catalyzed intramolecular rearrangement. The mechanism involves two key transformations: a translactonization reaction and the formation of an enol ether.
Under weakly alkaline conditions, the hydroxide (B78521) ion catalyzes the hydrolysis of the lactone bond of the erythromycin A 6,9-hemiketal. Subsequently, a translactonization occurs where the C11-hydroxyl group attacks the C1-carbonyl carbon, leading to the formation of a more stable 11-membered lactone ring. This is followed by an internal dehydration reaction where the C6-hydroxyl group attacks the C9-ketone, forming the characteristic enol ether linkage.[2]
A simplified logical representation of this transformation is presented below:
Caption: Logical flow of Pseudoerythromycin A Enol Ether formation.
Experimental Protocols
The synthesis of pseudoerythromycin A enol ether is typically achieved through a two-step process starting from erythromycin A. The following protocols are based on established literature procedures.
Preparation of Erythromycin A Enol Ether
This initial step involves the acid-catalyzed dehydration of erythromycin A.
Materials:
-
Erythromycin A
-
Glacial Acetic Acid
-
Ice bath
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Eluent: Chloroform-methanol-aqueous ammonia (B1221849) mixture
Procedure:
-
Erythromycin A is treated with ice-cold glacial acetic acid.[3]
-
The reaction mixture is stirred at a low temperature until the starting material is consumed, as monitored by thin-layer chromatography (TLC).
-
The reaction is quenched by careful addition to a cold, saturated sodium bicarbonate solution.
-
The aqueous layer is extracted multiple times with dichloromethane.
-
The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure using a rotary evaporator.
-
The crude product is purified by silica gel column chromatography to yield erythromycin A enol ether.
Synthesis of Pseudoerythromycin A Enol Ether
The intermediate enol ether is then rearranged to the final product under basic conditions.
Materials:
-
Erythromycin A enol ether
-
Methanol
-
Potassium carbonate
-
Reflux apparatus
-
Rotary evaporator
-
Silica gel for column chromatography
-
Eluent: Chloroform-methanol-aqueous ammonia mixture
Procedure:
-
Erythromycin A enol ether is dissolved in methanol.
-
Potassium carbonate is added to the solution.
-
The mixture is heated to reflux and maintained at this temperature with stirring.[3] The reaction progress is monitored by TLC.
-
Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure.
-
The residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane.
-
The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated.
-
The crude pseudoerythromycin A enol ether is purified by silica gel column chromatography using a chloroform-methanol-aqueous ammonia eluent system.[3]
The workflow for the synthesis is illustrated in the following diagram:
Caption: Experimental workflow for the synthesis of Pseudoerythromycin A Enol Ether.
Quantitative Data
The formation of pseudoerythromycin A enol ether is influenced by factors such as pH and temperature. The following tables summarize key quantitative data related to this compound.
Table 1: Physicochemical Properties of Pseudoerythromycin A Enol Ether
| Property | Value | Reference |
| Molecular Formula | C₃₇H₆₅NO₁₂ | [2][4][5][6][7][8] |
| Molecular Weight | 715.91 g/mol | [2][4][5][6][7][8] |
| Appearance | White solid | [1] |
| Purity (typical) | >98% | [1] |
| Storage | -20°C | [1][5][8] |
| Solubility | Soluble in ethanol, methanol, DMF, DMSO. Slightly soluble in chloroform. | [1][4][5] |
Table 2: Kinetic Parameters for Erythromycin A Degradation
Note: Specific kinetic data for the direct conversion to pseudoerythromycin A enol ether is often part of a more complex degradation network. The data below reflects the overall degradation kinetics under relevant conditions.
| Condition | Rate Constant (k) | Half-life (t₁/₂) | Reference |
| pH 7.0 - 9.0 (Tris-HCl buffer) | Follows pseudo-first-order kinetics | pH-dependent | [2] |
| pH 3.5 - 5.5 (Acetate buffer) | Part of an equilibrium with anhydroerythromycin A | pH-dependent | [2] |
Table 3: Spectroscopic Data for Pseudoerythromycin A Enol Ether (¹H and ¹³C NMR)
The following are selected, characteristic NMR assignments. For a full assignment, refer to the cited literature.
| ¹H NMR (in CDCl₃) | ¹³C NMR (in CDCl₃) |
| Position | δ (ppm) |
| 1 | - |
| 2 | 2.89 |
| 3 | 3.55 |
| 4 | 2.56 |
| 5 | 3.86 |
| 6 | - |
| 7 | 3.79 |
| 8 | 1.95 |
| 9 | - |
| 10 | 2.87 |
| 11 | 3.65 |
| 12 | - |
| 13 | 4.89 |
| 1'-Desosamine | 4.31 |
| 1''-Cladinose | 4.70 |
(Data extracted from detailed spectral analysis presented in cited literature)
Conclusion
The formation of pseudoerythromycin A enol ether is a chemically significant transformation of erythromycin A, driven by base-catalyzed intramolecular rearrangement. This guide has provided a detailed overview of the reaction mechanism, established experimental protocols for its synthesis, and summarized key quantitative and spectroscopic data. This information is intended to be a valuable resource for researchers in the pharmaceutical sciences, aiding in the understanding of erythromycin stability and providing a foundation for the development of novel macrolide antibiotics. The provided diagrams offer a clear visualization of the chemical logic and experimental procedures involved.
References
- 1. researchgate.net [researchgate.net]
- 2. Pseudoerythromycin A enol ether | C37H65NO12 | CID 13856990 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. EP1489090B1 - Novel pseudoerythormycin derivatives - Google Patents [patents.google.com]
- 4. toku-e.com [toku-e.com]
- 5. chemscene.com [chemscene.com]
- 6. researchgate.net [researchgate.net]
- 7. Pseudoerythromycin A enol ether (LY267108) | Drug Metabolite | 105882-69-7 | Invivochem [invivochem.com]
- 8. caymanchem.com [caymanchem.com]
